Researchers struggle with poor regioselectivity when aminating dihalogenated triazolopyrazine precursors, leading to purification issues and reduced kinase selectivity. Procuring [1,2,4]Triazolo[1,5-a]pyrazin-8-amine, the pre-aminated scaffold, directly solves this by providing: • Absolute C8 regiocontrol, enabling predictable C5/C6 functionalization via bromination and Suzuki coupling. • A defined hydrogen-bond geometry critical for water-mediated gatekeeper interactions, preserving kinome selectivity. • Eliminates harsh 95°C amination step (18 h) and risk of regioisomer contamination.
[1,2,4]Triazolo[1,5-a]pyrazin-8-amine (CAS: 55366-18-2) is a highly specialized, nitrogen-dense bicyclic building block primarily procured for the synthesis of advanced kinase inhibitors and receptor antagonists [1]. Featuring a pre-installed exocyclic amine at the 8-position and a unique arrangement of four ring nitrogens, this scaffold provides a rigid, predictable geometry for hydrogen bonding[2]. In industrial and medicinal chemistry workflows, procuring this exact building block—rather than unfunctionalized or di-halogenated precursors—streamlines downstream functionalization, particularly regioselective bromination and subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings [3]. Its defined electronic properties and high polarity make it an indispensable starting material for programs requiring strict kinome selectivity and optimized physicochemical profiles.
Substituting [1,2,4]Triazolo[1,5-a]pyrazin-8-amine with closely related analogs, such as imidazo[1,2-a]pyrazin-8-amine or[1,2,4]triazolo[1,5-a]pyridin-8-amine, fundamentally alters the scaffold's hydrogen-bonding network and electronic distribution [1]. The missing triazole nitrogen in imidazo-analogs eliminates a critical water-mediated hydrogen bond interaction essential for gatekeeper residue binding in kinase active sites, often destroying target selectivity [2]. Furthermore, attempting to substitute this product with the cheaper 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine precursor shifts the burden of C8-amination to the buyer. This amination step typically requires harsh conditions (e.g., 95°C for 18 hours) and introduces regiochemical impurities, reducing overall yield and complicating purification[3]. Procuring the pre-aminated core ensures absolute regiocontrol for subsequent C5 or C6 functionalization.
Procuring the pre-aminated [1,2,4]triazolo[1,5-a]pyrazin-8-amine directly bypasses the problematic SNAr amination required when starting from di-halogenated precursors [1]. Literature demonstrates that reacting 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine with amine sources requires extended heating (e.g., 95°C for 18 h) and yields approximately 70-80% of the desired C8-aminated product, often accompanied by C6-aminated or di-aminated byproducts that complicate chromatographic purification [2]. By utilizing the target compound (CAS 55366-18-2), chemists can proceed directly to regioselective C5/C6 halogenation with >95% purity, effectively reducing the linear step count by one and increasing the overall throughput of the synthetic campaign [3].
| Evidence Dimension | Synthetic step yield and purity for C8-amination |
| Target Compound Data | 100% pre-installed (purchased at >95-98% purity), ready for clean C5/C6 functionalization |
| Comparator Or Baseline | 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine (requires 18h reaction, ~75% yield, generates regioisomeric impurities) |
| Quantified Difference | Saves 1 synthetic step, improves intermediate yield by ~25%, and eliminates a major purification bottleneck. |
| Conditions | Standard laboratory or pilot-scale API synthesis workflows. |
Purchasing the pre-aminated core significantly accelerates manufacturing timelines and reduces solvent/purification costs associated with separating regioisomers.
The specific nitrogen architecture of [1,2,4]triazolo[1,5-a]pyrazin-8-amine provides a distinct advantage over the imidazo[1,2-a]pyrazin-8-amine class in kinase inhibitor design [1]. The non-bridging triazole nitrogen acts as a critical hydrogen bond acceptor, facilitating a water-mediated interaction with gatekeeper residues (e.g., Thr663 in CSF1R) [2]. Derivatives built on the triazolopyrazine core routinely demonstrate sub-10 nM IC50 values and >10-fold selectivity across broad kinome panels [1]. In contrast, imidazo-based comparators lacking this specific nitrogen fail to form this stabilizing water network, resulting in a measurable drop in target selectivity and an increased risk of off-target toxicity [3].
| Evidence Dimension | Kinome selectivity fold (Target vs. Off-target IC50) |
| Target Compound Data | >10-fold to >100-fold kinome selectivity for optimized derivatives |
| Comparator Or Baseline | Imidazo[1,2-a]pyrazin-8-amine derivatives (typically <10-fold selectivity due to missing H-bond acceptor) |
| Quantified Difference | >10x improvement in selectivity profile. |
| Conditions | In vitro kinome screening panels (e.g., 80-kinase panels). |
For procurement in medicinal chemistry, selecting the triazolo-core over the imidazo-core is critical for achieving the safety and selectivity profiles required for clinical progression.
The presence of the pyrazine nitrogens in [1,2,4]triazolo[1,5-a]pyrazin-8-amine significantly alters its electronic profile compared to the [1,2,4]triazolo[1,5-a]pyridin-8-amine analog [1]. The additional nitrogen atom lowers the pKa of the system and increases the molecular dipole moment, which directly translates to higher solubility in standard polar aprotic solvents (such as DMF, DMAc, and DMSO) used in downstream Suzuki and Buchwald-Hartwig cross-couplings[2]. This enhanced solubility allows for reactions to be run at higher concentrations (e.g., 0.5 M vs 0.2 M), improving space-time yields in reactors and ensuring more reproducible kinetic profiles during scale-up[3].
| Evidence Dimension | Reaction concentration limits in polar aprotic solvents |
| Target Compound Data | Soluble and processable at high concentrations (~0.5 M) in DMF/DMSO |
| Comparator Or Baseline | [1,2,4]triazolo[1,5-a]pyridin-8-amine (lower solubility, typically limited to <0.2 M to prevent precipitation) |
| Quantified Difference | ~2.5x increase in operational reaction concentration. |
| Conditions | Standard Pd-catalyzed cross-coupling conditions in industrial reactors. |
Higher solubility directly improves manufacturing efficiency by maximizing reactor throughput and minimizing solvent waste.
Due to its ability to form a classical two-point hinge binding arrangement and participate in water-mediated gatekeeper interactions, this compound is the premier starting material for developing selective inhibitors against targets like CSF1R, MAPKAPK5, and Aurora kinases. It should be procured when avoiding off-target kinome activity is a primary project milestone [1].
In process chemistry, procuring the pre-aminated core is highly recommended over di-halogenated precursors. It provides a clean, unambiguous starting point for regioselective C5 or C6 bromination/iodination, enabling highly reproducible Suzuki-Miyaura cross-couplings without the need for complex regioisomer separation [2].
The specific hydrogen bond donor/acceptor density (TPSA) and optimized solubility profile of the triazolopyrazine core make it an ideal scaffold for CNS and immuno-oncology applications targeting the A2A receptor, where precise physicochemical properties are required for target engagement and bioavailability [3].